Cas no 16212-08-1 (Benzene,1-methyl-4-[[(1E)-2-phenylethenyl]sulfonyl]-)

Benzene,1-methyl-4-[[(1E)-2-phenylethenyl]sulfonyl]- structure
16212-08-1 structure
Product Name:Benzene,1-methyl-4-[[(1E)-2-phenylethenyl]sulfonyl]-
CAS-nummer:16212-08-1
MF:C15H14O2S
MW:258.335463047028
CID:144955
PubChem ID:757561
Update Time:2025-04-19

Benzene,1-methyl-4-[[(1E)-2-phenylethenyl]sulfonyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1-methyl-4-[[(1E)-2-phenylethenyl]sulfonyl]-
    • 1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene
    • 1-methyl-4-[(E)-2-phenylethenyl]sulfonyl-benzene
    • (E)-1-phenyl-2-(p-toluenesulfonyl)ethene
    • (E)-1-phenyl-2-(p-toluenesulfonyl)-ethene
    • (E)-2-phenyl-1-(4'-tolylsulfonyl)ethene
    • 1-(4'-methylphenylsulfonyl)-2-phenylethene
    • AB-131/40647149
    • SMR000204240
    • 4-methylphenyl 2-phenylvinyl sulfone
    • NSC-266353
    • PIALZYNUNCIZLT-VAWYXSNFSA-N
    • (E)-Styryl p-tolyl sulfone
    • HMS2514N13
    • NSC 140137
    • SR-01000399056-1
    • 20605-47-4
    • NSC-140137
    • STYRYL P-TOLYL SULFONE
    • MLS000585677
    • (e)-1-(4-methylbenzenesulfonyl)-2-phenylethene
    • 1-Methyl-4-([(E)-2-phenylethenyl]sulfonyl)benzene #
    • NSC140137
    • (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene
    • AKOS001490759
    • CHEMBL1865301
    • (E)-1-Methyl-4-(styrylsulfonyl)benzene
    • 1-methyl-4-{[(E)-2-phenylvinyl]sulfonyl}benzene
    • 16212-08-1
    • DTXSID201310925
    • NSC266353
    • SR-01000399056
    • Benzene, 1-methyl-4-[(2-phenylethenyl)sulfonyl]-
    • 1-METHYL-4-[(1E)-2-PHENYLETHENESULFONYL]BENZENE
    • NCGC00245879-01
    • Inchi: 1S/C15H14O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+
    • InChI-sleutel: PIALZYNUNCIZLT-VAWYXSNFSA-N
    • LACHT: S(/C=C/C1C=CC=CC=1)(C1C=CC(C)=CC=1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 258.07152
  • Monoisotopische massa: 258.071
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 364
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 42.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.194
  • Kookpunt: 445.9°C at 760 mmHg
  • Vlampunt: 276.4°C
  • Brekindex: 1.6
  • PSA: 34.14
  • LogboekP: 4.52040
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd